Dual Pharmacophore Architecture vs. Mono-Functional Benzoisothiazole Dioxides
The target compound uniquely combines a pseudosaccharin (benzo[d]isothiazole‑1,1‑dioxide) kinase‑directing core with an N‑phenylbenzenesulfonamide secondary pharmacophore [1]. Within the pseudosaccharin class, the most thoroughly characterised analog, compound 9b (a benzo[d]isothiazole‑1,1‑dioxide with an appended benzamide), demonstrated broad‑spectrum antiproliferative activity across the NCI‑60 panel with a mean GI₅₀ of 5.4 μM and Src kinase inhibition [2]. The target compound replaces the benzamide tail of 9b with an N‑phenylbenzenesulfonamide motif, which independently delivers CaMKII inhibition with IC₅₀ values in the sub‑micromolar range (0.79 μM for the prototype N‑phenylbenzenesulfonamide 9) [3]. No single previously reported molecule contains both pharmacophores in one scaffold.
| Evidence Dimension | Number of validated pharmacophores per molecule |
|---|---|
| Target Compound Data | 2 (benzisothiazole‑1,1‑dioxide + N‑phenylbenzenesulfonamide) |
| Comparator Or Baseline | Compound 9b: 1 (benzisothiazole‑1,1‑dioxide only); N‑phenylbenzenesulfonamide 9: 1 (sulfonamide only) |
| Quantified Difference | Dual vs. single pharmacophore; no direct co‑formulation required |
| Conditions | Inferred from published SAR on pseudosaccharine series (NCI‑60, Src kinase assay) and N‑phenylbenzenesulfonamide series (CaMKII assay) |
Why This Matters
A dual‑pharmacophore scaffold enables polypharmacology or synergistic target engagement within a single chemical entity, reducing the complexity of combination studies and improving SAR efficiency.
- [1] Ammazzalorso, A. et al. Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorg. Med. Chem. Lett. 2011, 21, 4869–4872. View Source
- [2] Elsayed, M.S.A.; El‑Araby, M.E. et al. Structure‑based design and synthesis of novel pseudosaccharine derivatives as antiproliferative agents and kinase inhibitors. Eur. J. Med. Chem. 2013, 61, 102–115. View Source
- [3] Chen, W.‑C. et al. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections. J. Med. Chem. 2020, 63, 2364–2383. View Source
